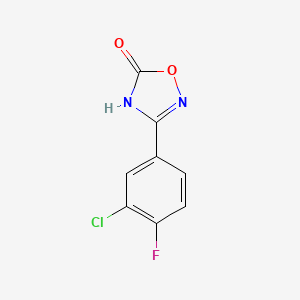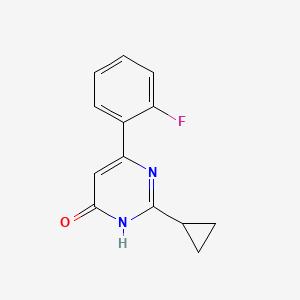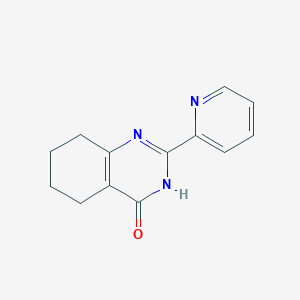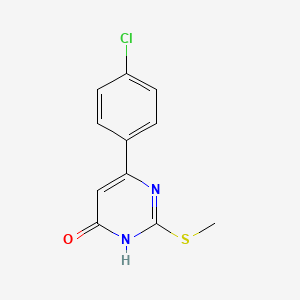
6-(4-氯苯基)-2-(甲硫基)嘧啶-4(3H)-酮
描述
6-(4-chlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C11H9ClN2OS and its molecular weight is 252.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(4-chlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-chlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药理学
在药理学领域,该化合物由于其结构与已知生物活性嘧啶相似,因此具有广阔的应用前景。它可以作为合成针对多种疾病的药物的前体或中间体。例如,该化合物的衍生物可能与各种生物靶标相互作用,从而有可能为癌症或传染病等疾病带来新的治疗方法 .
农业
在农业领域,可以探索该化合物作为生长调节剂或杀虫剂制剂的潜力。它的化学结构表明它可能干扰害虫的生命周期或改变植物的生长模式,这可能有利于提高作物产量 .
材料科学
在材料科学领域,该化合物强大的芳香族和杂环成分使其成为制造新型聚合物或涂料的候选材料。这些材料可能表现出增强的热稳定性或独特的电子性能,适用于先进的制造工艺 .
化学研究
化学研究可以利用该化合物开发新的合成途径。它与各种试剂的反应性可以导致多种衍生物,为有机合成中的探索和创新提供丰富的化学知识 .
环境科学
环境应用可能包括在传感或修复技术中使用该化合物。由于它有可能与污染物发生反应,因此它可以作为检测或中和环境中危险物质的系统的一部分 .
生物化学
在生物化学领域,该化合物可用于研究酶-底物相互作用,因为它有可能充当某些酶的抑制剂或激活剂。这可以增进我们对代谢途径的理解,并导致发现新的药物靶标 .
工业应用
在工业上,它可能应用于催化剂的设计或作为染料、树脂或其他工业化学品生产中的化学中间体。它的分子结构允许多种化学反应,使其成为工业化学中的多功能成分 .
分析化学
最后,在分析化学领域,该化合物可以用作色谱法、光谱法或其他分析技术中的标准物质或试剂。它独特的化学性质可能提供特定相互作用,这对于分离或鉴定复杂混合物很有用 .
属性
IUPAC Name |
4-(4-chlorophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2OS/c1-16-11-13-9(6-10(15)14-11)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPDCKOUJMXNGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1489661.png)
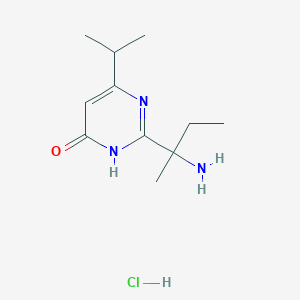
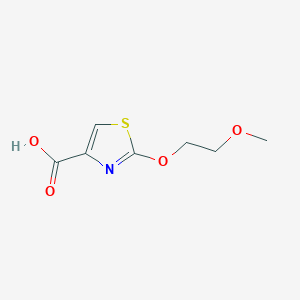

![[3-(2-Hydroxyethoxy)-phenyl]-acetic acid methyl ester](/img/structure/B1489666.png)
![[5-(3-Chlorophenyl)-thiophen-2-yl]-methanol](/img/structure/B1489667.png)
![6-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]hexanoic acid](/img/structure/B1489670.png)
![[5-(3,4-Dichlorophenyl)-thiophen-2-yl]-methanol](/img/structure/B1489672.png)
